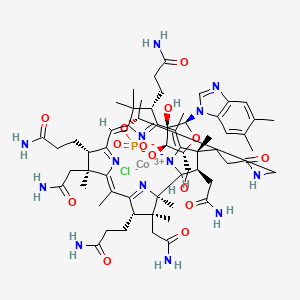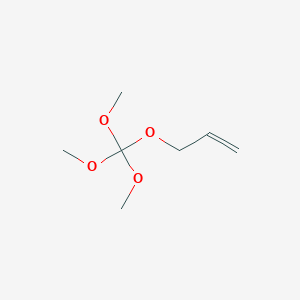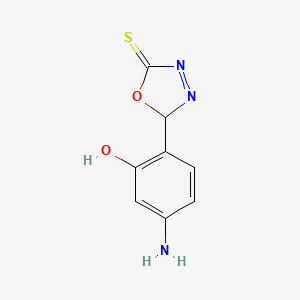![molecular formula C19H10N2O3 B13730626 6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole](/img/structure/B13730626.png)
6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole is a nitrogen heterocycle with the molecular formula C19H12N2O. This compound is known for its high affinity for binding to the aryl hydrocarbon receptor (AHR), a key regulator of various physiological functions . It was initially identified as a photooxidized derivative of the amino acid tryptophan .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole can be synthesized from tryptophan through a series of reactions involving photooxidation and enzymatic processes. The formation of this compound involves the precursor molecules indole-3-pyruvate and indole-3-acetaldehyde . In the gut, these precursor molecules are catalyzed by microbial aromatic-amino-acid transaminase .
Industrial Production Methods
the compound can be produced from tryptophan by exposure to sunlight, enzymes expressed in human cells, and microorganisms .
Analyse Des Réactions Chimiques
Types of Reactions
6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products Formed
The major products formed from these reactions include various hydroxylated and formylated derivatives of indolo[3,2-b]carbazole .
Applications De Recherche Scientifique
6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole has several scientific research applications:
Chemistry: It is used as a ligand in studies involving the aryl hydrocarbon receptor.
Medicine: It has potential therapeutic applications in treating inflammatory diseases and autoimmune disorders.
Mécanisme D'action
6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole exerts its effects by binding to the aryl hydrocarbon receptor (AHR). Upon binding, the AHR translocates to the nucleus, where it forms a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT).
Comparaison Avec Des Composés Similaires
Similar Compounds
Indolo[3,2-b]carbazole: A parent compound with similar structural features.
2,8-Dihydroxyindolo[3,2-b]carbazole: A hydroxylated derivative with different functional properties.
4,8-Dihydroxyindolo[3,2-b]carbazole: Another hydroxylated derivative with unique biological activities.
Uniqueness
6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole is unique due to its exceptionally high affinity for the aryl hydrocarbon receptor, making it a potent modulator of immune responses and a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C19H10N2O3 |
|---|---|
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
2,8-dihydroxyindolo[3,2-b]carbazole-6-carbaldehyde |
InChI |
InChI=1S/C19H10N2O3/c22-8-14-18-13-6-10(24)2-4-16(13)20-17(18)7-12-11-5-9(23)1-3-15(11)21-19(12)14/h1-8,23-24H |
Clé InChI |
UIVBYDODYNAQRV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)C3=C(C4=NC5=C(C4=CC3=N2)C=C(C=C5)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Iodo-N-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-benzamide](/img/structure/B13730549.png)


![N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13730565.png)




![Diethyl {[bis(2-hydroxyethyl)amino]methylidene}propanedioate](/img/structure/B13730597.png)




